8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the difluorophenyl and methoxyphenyl sulfonyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the difluorophenyl and methoxyphenyl sulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluorophenyl)(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- (2,6-Difluorophenyl)(4-((4-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
Uniqueness
The uniqueness of 8-(2,6-difluorobenzoyl)-4-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O5S/c1-29-15-5-7-16(8-6-15)31(27,28)25-13-14-30-21(25)9-11-24(12-10-21)20(26)19-17(22)3-2-4-18(19)23/h2-8H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAGHXWHYIIDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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